![molecular formula C19H18N2O2 B5756919 ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5756919.png)
ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as EMPP, is a synthetic compound with potential pharmacological properties. It belongs to the class of pyrazole derivatives and has been studied for its potential use in various scientific research applications.
Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate and similar compounds have been synthesized and characterized, contributing to the field of organic chemistry. Studies like those by Viveka et al. (2016) and Achutha et al. (2017) have detailed the synthesis, spectroscopic, and structural analysis of these compounds, including techniques like X-ray diffraction and NMR spectroscopy (Viveka et al., 2016), (Achutha et al., 2017).
Applications in Material Science
- In the field of materials science, derivatives of ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate have been explored for their potential in corrosion inhibition, particularly for mild steel. Dohare et al. (2017) investigated the corrosion inhibition properties of such compounds, finding significant efficiency in protecting metal surfaces (Dohare et al., 2017).
Biomedical Research
- In biomedical research, derivatives of ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate have been synthesized for potential medicinal applications. Zheng et al. (2010) explored the synthesis and biological evaluation of novel derivatives, which showed promising results in suppressing lung cancer cell growth (Zheng et al., 2010).
Antiviral and Anti-inflammatory Potential
- The antiviral and anti-inflammatory potential of derivatives of ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been a topic of research. For instance, Moiseev et al. (2012) synthesized new derivatives and assessed their activity against smallpox vaccine virus, identifying compounds with high anti-smallpox activity (Moiseev et al., 2012).
Optical and Nonlinear Optical Applications
- Research has also been conducted on the optical and nonlinear optical properties of these compounds. Chandrakantha et al. (2013) synthesized a series of N-substituted derivatives and studied their optical nonlinearity, finding potential candidates for optical limiting applications (Chandrakantha et al., 2013).
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-19(22)17-13-21(16-7-5-4-6-8-16)20-18(17)15-11-9-14(2)10-12-15/h4-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBJWXKMRLFBFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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